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Compound of Interest

Compound Name: BAY 1135626

Cat. No.: B15603177 Get Quote

For researchers and professionals in drug development, understanding the binding affinity of a

therapeutic candidate to its target is paramount. This guide provides a comprehensive

comparison of the binding characteristics of BAY 1129980, an antibody-drug conjugate (ADC),

to its target protein, C4.4A (also known as LYPD3). The following data, experimental protocols,

and pathway visualizations offer a detailed picture of this crucial molecular interaction.

BAY 1129980 is an investigational ADC comprising a fully human monoclonal antibody

targeting C4.4A, conjugated to a potent auristatin derivative.[1][2] C4.4A is a cell surface

protein associated with various cancers and has been implicated in tumor progression and

metastasis, making it a promising therapeutic target.[3][4]

Comparative Binding Affinity of BAY 1129980's
Antibody to C4.4A
The binding affinity of the antibody component of BAY 1129980 to C4.4A has been

characterized using established biophysical techniques, demonstrating a strong and specific

interaction. The equilibrium dissociation constant (Kd) is a key metric for quantifying binding

affinity, where a lower Kd value signifies a stronger interaction.

Data from surface plasmon resonance (SPR) analysis reveals the antibody's affinity for

recombinant C4.4A protein from different species. Furthermore, flow cytometry has been

employed to determine the effective concentration (EC50) for binding to cells expressing

C4.4A, providing insights into the antibody's performance in a more physiological context.
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Parameter Target Value Method

Kd
Recombinant Human

C4.4A
60 nmol/L

Surface Plasmon

Resonance

Kd
Recombinant Murine

C4.4A
120 nmol/L

Surface Plasmon

Resonance

Kd

Recombinant

Cynomolgus Monkey

C4.4A

34 nmol/L
Surface Plasmon

Resonance

Table 1: Dissociation Constants (Kd) of BAY 1129980 Antibody to Recombinant C4.4A Protein.

[5]

Parameter Cell Line Value Method

EC50
hC4.4A:A549 (human

C4.4A transfected)
2.3 nmol/L Flow Cytometry

EC50

NCI-H292

(endogenous human

C4.4A)

0.04 nmol/L Flow Cytometry

EC50
CHO (murine C4.4A

transfected)
0.8 nmol/L Flow Cytometry

Table 2: Half-maximal Effective Concentration (EC50) of BAY 1129980 Antibody Binding to

C4.4A Expressing Cells.[5]

Experimental Protocols
The following are generalized protocols for the key experiments used to determine the binding

affinity of BAY 1129980 to C4.4A.

Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures molecular interactions in real-time. It

detects changes in the refractive index at the surface of a sensor chip where one molecule (the
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ligand) is immobilized, and its binding partner (the analyte) is flowed over the surface.

Protocol Outline:

Sensor Chip Preparation: Covalently immobilize recombinant C4.4A protein (ligand) onto a

sensor chip surface. A control surface without the ligand or with an irrelevant protein is also

prepared for reference.

Analyte Preparation: Prepare a series of dilutions of the BAY 1129980 antibody (analyte) in a

suitable running buffer.

Binding Measurement: Inject the different concentrations of the antibody over the sensor chip

surface at a constant flow rate. The association of the antibody to the immobilized C4.4A is

measured as an increase in the SPR signal (response units, RU).

Dissociation Measurement: After the association phase, flow the running buffer over the chip

to measure the dissociation of the antibody from C4.4A, observed as a decrease in the SPR

signal.

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g.,

1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate

constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Surface Plasmon Resonance (SPR) Workflow

Immobilize Ligand (C4.4A) on Sensor Chip Inject Analyte (BAY 1129980 Ab) at various concentrations Measure Association (increase in RU) Inject Buffer to Measure Dissociation (decrease in RU) Data Analysis (calculate ka, kd, Kd)

Click to download full resolution via product page

A generalized workflow for determining binding affinity using SPR.

Flow Cytometry
Flow cytometry is a powerful technique used to analyze the physical and chemical

characteristics of single cells as they pass through a laser beam. For binding assays, it can

quantify the amount of a fluorescently labeled antibody bound to the surface of cells.
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Protocol Outline:

Cell Preparation: Harvest cells expressing C4.4A (either endogenously or through

transfection) and wash them with a suitable assay buffer.

Antibody Incubation: Incubate the cells with various concentrations of a fluorescently labeled

BAY 1129980 antibody. A labeled isotype control antibody should be used to determine non-

specific binding.

Washing: After incubation, wash the cells to remove any unbound antibody.

Flow Cytometric Analysis: Acquire the cells on a flow cytometer. The fluorescence intensity of

the cells is measured, which is proportional to the amount of bound antibody.

Data Analysis: The mean fluorescence intensity (MFI) is plotted against the antibody

concentration. The data is then fitted to a sigmoidal dose-response curve to determine the

EC50 value, which represents the concentration of antibody required to achieve 50% of the

maximal binding.
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Flow Cytometry Binding Assay Workflow

Prepare C4.4A-expressing cells

Incubate with fluorescently-labeled BAY 1129980 Ab

Wash to remove unbound antibody

Analyze fluorescence by Flow Cytometry

Determine EC50 from dose-response curve

Click to download full resolution via product page

A generalized workflow for cell-based binding assays using Flow Cytometry.

C4.4A's Role in Cancer Progression
C4.4A is a glycosylphosphatidylinositol (GPI)-anchored protein that is overexpressed in various

cancers.[6] While a complete linear signaling pathway has not been fully elucidated, studies

have shown its involvement in key processes that promote cancer progression and metastasis.

One important interaction is the association of C4.4A with the α6β4 integrin. This complex is

believed to play a role in cell invasion and anchorage-independent growth. Furthermore, C4.4A

expression has been linked to the epithelial-mesenchymal transition (EMT), a process where

epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, which is

a hallmark of metastasis.[3][4]
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Conceptual Role of C4.4A in Cancer Progression

C4.4A Overexpression

Association with α6β4 Integrin Epithelial-Mesenchymal Transition (EMT)

Increased Cell Invasion

Metastasis

Click to download full resolution via product page

A diagram illustrating the conceptual involvement of C4.4A in cancer progression.

In conclusion, the antibody component of BAY 1129980 demonstrates high affinity and

specificity for its target, C4.4A, across different species and cell lines. This strong binding is a

critical attribute for an antibody-drug conjugate, ensuring targeted delivery of the cytotoxic

payload to cancer cells overexpressing C4.4A. The established roles of C4.4A in promoting

tumor invasion and metastasis further underscore the therapeutic potential of this targeted

approach.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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